molecular formula C11H15FN2 B1447503 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1538546-37-0

7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1447503
CAS No.: 1538546-37-0
M. Wt: 194.25 g/mol
InChI Key: DZQYKPOWLZNLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline: is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound has a molecular formula of C11H15FN2 and a molecular weight of 194.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with 1-fluoro-3-chloropropane in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit different pharmacological properties .

Scientific Research Applications

Chemistry: 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline is used as a building block in the synthesis of more complex quinoxaline derivatives. These derivatives are studied for their potential as catalysts and ligands in various chemical reactions .

Biology and Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential as antimicrobial , antiviral , and anticancer agents. They have shown promising activity against various pathogens and cancer cell lines .

Industry: The compound is also used in the development of materials with specific electronic and optical properties. It finds applications in the production of organic semiconductors and light-emitting diodes .

Mechanism of Action

The mechanism of action of 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. It can bind to enzymes and receptors , modulating their activity. For example, it may inhibit the activity of certain enzymes involved in pathogen metabolism , leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar structure but without the fluorine and propyl groups.

    7-Fluoroquinoxaline: Similar structure but lacks the propyl group.

    1-Propylquinoxaline: Similar structure but lacks the fluorine atom.

Uniqueness: 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of both the fluorine and propyl groups, which can enhance its pharmacological properties and chemical reactivity. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the propyl group can influence its binding affinity to molecular targets .

Properties

IUPAC Name

6-fluoro-4-propyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c1-2-6-14-7-5-13-10-4-3-9(12)8-11(10)14/h3-4,8,13H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQYKPOWLZNLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538546-37-0
Record name 7-fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
Reactant of Route 6
7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.